N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-9H-xanthene-9-carboxamide
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Overview
Description
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-9H-xanthene-9-carboxamide is a complex organic compound that features a unique combination of oxazole and xanthene moieties. The oxazole ring is known for its biological activity and is commonly found in various pharmaceutical compounds. The xanthene structure is often associated with fluorescent properties, making this compound potentially useful in both medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-9H-xanthene-9-carboxamide typically involves the formation of the oxazole ring followed by its attachment to the xanthene moiety. One common method involves the cyclization of an appropriate precursor to form the oxazole ring, which is then reacted with a xanthene derivative under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents at specific positions on the molecule .
Scientific Research Applications
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-9H-xanthene-9-carboxamide has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for drug development and other biomedical research.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The oxazole ring can interact with biological molecules, potentially inhibiting or activating certain pathways. The xanthene moiety may contribute to the compound’s overall activity by enhancing its binding affinity or stability .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole structure.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole moiety.
Oxaprozin: A COX-2 inhibitor with an oxazole ring.
Uniqueness
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-9H-xanthene-9-carboxamide is unique due to its combination of oxazole and xanthene structures. This dual functionality allows it to exhibit both biological activity and fluorescent properties, making it versatile for various applications in research and industry .
Properties
IUPAC Name |
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O3/c27-24(25-15-17-14-22(29-26-17)16-8-2-1-3-9-16)23-18-10-4-6-12-20(18)28-21-13-7-5-11-19(21)23/h1-14,23H,15H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUQXQZAPAAKHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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